molecular formula C16H14N6O5S2 B2681883 2-methyl-3-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 903271-97-6

2-methyl-3-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2681883
CAS RN: 903271-97-6
M. Wt: 434.45
InChI Key: ONILQSMESHCUNW-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H14N6O5S2 and its molecular weight is 434.45. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-3-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-3-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to the requested molecule have been designed, synthesized, and evaluated for their anticancer activity. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), with some derivatives displaying higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antiparasitic Activity

Another research area involves the synthesis and evaluation of related compounds for antimicrobial and antiparasitic activities. Thiazolides, for example, have been explored for their broad spectrum of activities against helminths, protozoa, and enteric bacteria infecting animals and humans. Modifications in these compounds, such as replacing the nitro group with other functional groups or altering the positioning of methyl groups on the salicylate ring, have been studied to understand their impact on antiparasitic activity. These findings suggest that the mode of action of thiazolides could involve mechanisms beyond the proposed interaction with the pyruvate ferredoxin oxidoreductase enzyme (Esposito et al., 2005).

Antioxidant Activity

Compounds with similar structural frameworks have also been evaluated for their antioxidant activity. The research in this area aims to identify molecules that can effectively protect against oxidative stress, which is a factor in various diseases. For example, some synthesized oxadiazole derivatives have been tested for their ability to inhibit corrosion, which indirectly relates to their antioxidant properties by protecting materials against oxidative damage (Kalia et al., 2020).

Mechanism of Action

properties

IUPAC Name

2-methyl-3-nitro-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O5S2/c1-9-10(3-2-4-11(9)22(25)26)14(24)18-7-13-20-21-16(27-13)29-8-12(23)19-15-17-5-6-28-15/h2-6H,7-8H2,1H3,(H,18,24)(H,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONILQSMESHCUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

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